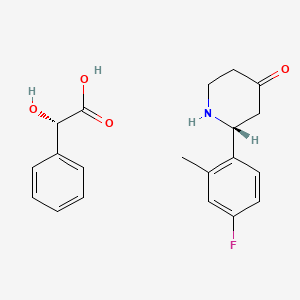
(R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate is a complex organic compound that features a piperidinone core substituted with a fluoro-methylphenyl group and a hydroxy-phenylacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinone core, followed by the introduction of the fluoro-methylphenyl group through electrophilic aromatic substitution. The final step involves the esterification of the piperidinone with (S)-2-hydroxy-2-phenylacetic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The piperidinone core can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the piperidinone can be reduced to form secondary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学研究应用
Chemistry
In chemistry, ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its efficacy and safety profiles would be evaluated through preclinical and clinical studies.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
- ®-2-(4-Fluorophenyl)piperidin-4-one
- (S)-2-Hydroxy-2-phenylpropanoate
- ®-2-(4-Methylphenyl)piperidin-4-one
Uniqueness
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate is unique due to the combination of its fluoro-methylphenyl and hydroxy-phenylacetate groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C20H22FNO4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
(2R)-2-(4-fluoro-2-methylphenyl)piperidin-4-one;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C12H14FNO.C8H8O3/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12;9-7(8(10)11)6-4-2-1-3-5-6/h2-3,6,12,14H,4-5,7H2,1H3;1-5,7,9H,(H,10,11)/t12-;7-/m10/s1 |
InChI 键 |
HQSMDORBTCGVLS-OLBMHGAYSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CC(=O)CCN2.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
规范 SMILES |
CC1=C(C=CC(=C1)F)C2CC(=O)CCN2.C1=CC=C(C=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


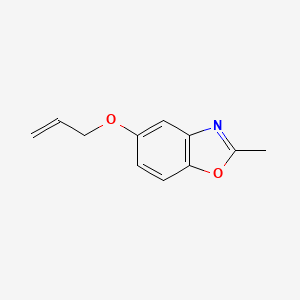
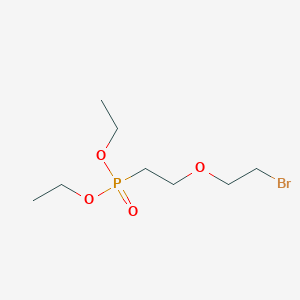
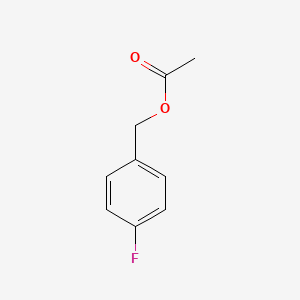
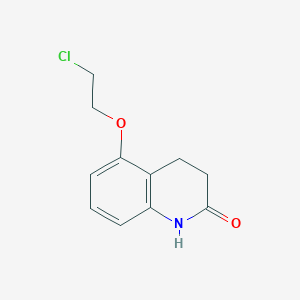
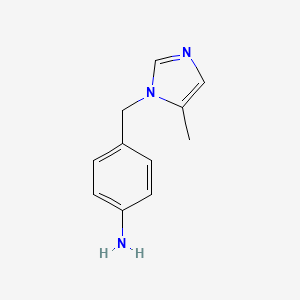
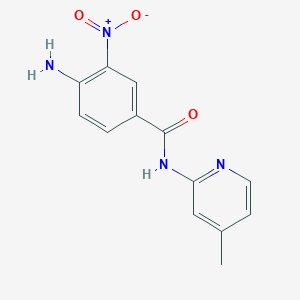
![2-Propanol, 1-[[4-amino-2-[3,3-dimethyl-4-(phenylmethoxy)-1-butyn-1-yl]-5-fluorophenyl]amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B8406809.png)
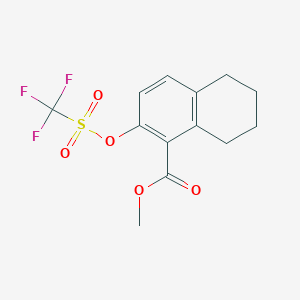
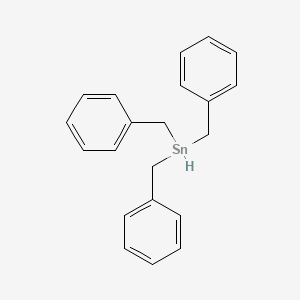
![5-Chloro-2-ethyl-9-methyl-13-[(pyridin-3-yloxy)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8406830.png)
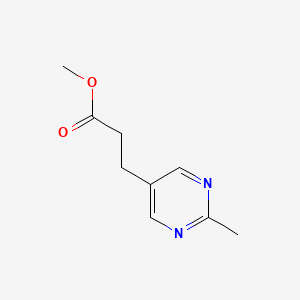
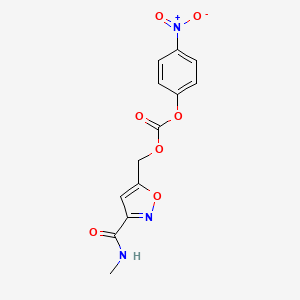
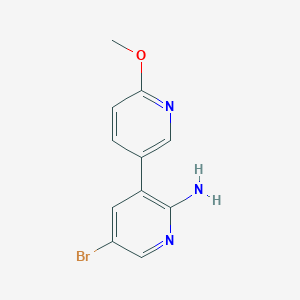
![Ethyl 3-[ethoxy(methyl)phosphoryl]-2-fluoropropanoate](/img/structure/B8406850.png)
